![molecular formula C30H20N2 B2679374 11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole CAS No. 1449754-80-6](/img/structure/B2679374.png)

11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

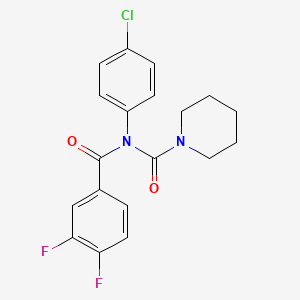

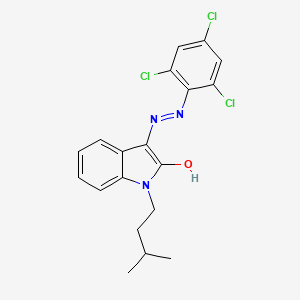

“11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole” is a chemical compound with a complex structure that contains a biphenyl group and an indolo[2,3-a]carbazole group . It is a polycyclic aromatic hydrocarbon with potential applications in organic electronics, photovoltaics, and optoelectronic devices .

Synthesis Analysis

The synthesis of carbazole derivatives, including “11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole”, involves a series of reactions using o-dibromobenzene and o-phenylenediamine as starting compounds . The method yields a high efficiency of 92% and utilizes reagents such as sodium tert-butoxide, along with the catalysts palladium diacetate, copper bromide (CuBr), and X-Phos .Molecular Structure Analysis

This molecule is characterized by its intricate fused ring structure, which combines the features of both indole and carbazole moieties . Its name is derived from the specific positioning of the dihydro substituent at the 11 and 12 positions within this framework .Chemical Reactions Analysis

Carbazole and its derivatives undergo two successive, reversible, one-electron oxidation steps to the cation radical and the quinoid-like dication, respectively . Knowledge of their electrochemical properties affords insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .Applications De Recherche Scientifique

- Carbazoles, including this compound, have demonstrated antitumor properties. Researchers have explored their potential as agents for inhibiting cancer cell growth and metastasis . Further investigations into the specific mechanisms and efficacy are ongoing.

- Some carbazole derivatives exhibit antiepileptic effects. These compounds may modulate neuronal activity and contribute to seizure control . Understanding their precise modes of action is crucial for therapeutic development.

- Carbazole derivatives with favorable spectral properties have been employed as fluorescent markers in biological studies. Their ability to emit light makes them valuable tools for visualizing cellular processes and molecular interactions .

- Due to their charge transport properties and large π-conjugated systems, carbazole derivatives like the one can serve as photo-induced electron sensors. These sensors detect changes in light intensity or wavelength and find applications in environmental monitoring and chemical analysis .

- Carbazole-based compounds participate in supramolecular recognition, where they interact with other molecules through non-covalent forces. Additionally, they serve as photoelectrical dyes, contributing to optoelectronic devices and materials .

- Researchers have explored the use of carbazole derivatives in light-emitting diodes (LEDs). Their electronic properties make them promising candidates for efficient and stable organic LEDs .

Antitumor Activity

Antiepileptic Properties

Fluorescent Markers in Biology

Photo-Induced Electron Sensors

Supramolecular Recognition and Photoelectrical Dyes

Potential Light Emitting Diodes (LEDs)

Mécanisme D'action

Orientations Futures

Fused-ring carbazole derivatives, including “11-([1,1’-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole”, have been attracting considerable attention in recent years due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . The future research is likely to focus on designing novel carbazole-derived materials with desired properties as well as new devices .

Propriétés

IUPAC Name |

12-(3-phenylphenyl)-11H-indolo[2,3-a]carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-28-16-7-5-14-24(28)26-18-17-25-23-13-4-6-15-27(23)31-29(25)30(26)32/h1-19,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDSITDVSDFQIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C6=C(C=C5)C7=CC=CC=C7N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-([1,1'-Biphenyl]-3-yl)-11,12-dihydroindolo[2,3-a]carbazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679294.png)

![8-(3-chlorobenzyl)-5-methyl-7,8-dihydro-6H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine-3-carbonitrile](/img/structure/B2679295.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methyl-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2679302.png)

![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)

![4-(2-(5-fluoro-2-methoxyphenyl)-2-oxoethyl)-2-methylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2679312.png)